molecular formula C18H23N5O2S2 B13352100 N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide

N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide

Cat. No.: B13352100
M. Wt: 405.5 g/mol
InChI Key: AUPFRMXHNLYWAE-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)propanamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Cyanide salts, halogenating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)propanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group, thiadiazole ring, and methoxyphenyl group can interact with specific sites on these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • **N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)butanamide

Uniqueness

N-(2-Cyano-3-methylbutan-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular formula is C16H22N4O2SC_{16}H_{22}N_4O_2S, with a molecular weight of 306.4 g/mol. Its structure features a thiadiazole ring, which is pivotal for its biological activities.

PropertyValue
Molecular FormulaC16H22N4O2SC_{16}H_{22}N_4O_2S
Molecular Weight306.4 g/mol
CAS Number1258696-73-9

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of 1,3,4-thiadiazole demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 32.6 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like streptomycin .
  • Antifungal Activity : Compounds with similar structures have shown efficacy against fungal strains such as Aspergillus niger and Candida albicans, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest. For instance, certain derivatives have been reported to inhibit the growth of cancer cell lines with IC50 values in the micromolar range .
  • Case Studies : In vitro studies on human cancer cell lines have demonstrated that compounds similar to this compound showed significant cytotoxicity against breast and colon cancer cells .

Anti-inflammatory Activity

Thiadiazole derivatives have also been recognized for their anti-inflammatory properties:

  • Inflammatory Models : In vivo studies utilizing models of inflammation have revealed that these compounds can reduce markers such as TNF-alpha and IL-6 in serum levels. This suggests a potential application in treating inflammatory diseases .

Properties

Molecular Formula

C18H23N5O2S2

Molecular Weight

405.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide

InChI

InChI=1S/C18H23N5O2S2/c1-11(2)18(4,10-19)21-15(24)12(3)26-17-23-22-16(27-17)20-13-7-6-8-14(9-13)25-5/h6-9,11-12H,1-5H3,(H,20,22)(H,21,24)

InChI Key

AUPFRMXHNLYWAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=C(S1)NC2=CC(=CC=C2)OC

Origin of Product

United States

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